

# Identifying Human IL-13 Producing Cells by Flow Cytometry: Application Notes and Protocols

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## Compound of Interest

Compound Name: HUMAN IL-13

Cat. No.: B1175110

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## Introduction

Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of type 2 inflammatory diseases such as allergic asthma, atopic dermatitis, and eosinophilic esophagitis.<sup>[1]</sup> It plays a crucial role in inducing airway hyperresponsiveness, mucus production, and tissue remodeling.<sup>[1]</sup> The identification and quantification of IL-13-producing cells are critical for understanding disease mechanisms and for the development of targeted therapies. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for this purpose, allowing for the characterization of specific cell populations responsible for IL-13 production at a single-cell level.<sup>[1]</sup>

## Principal Cellular Sources of IL-13

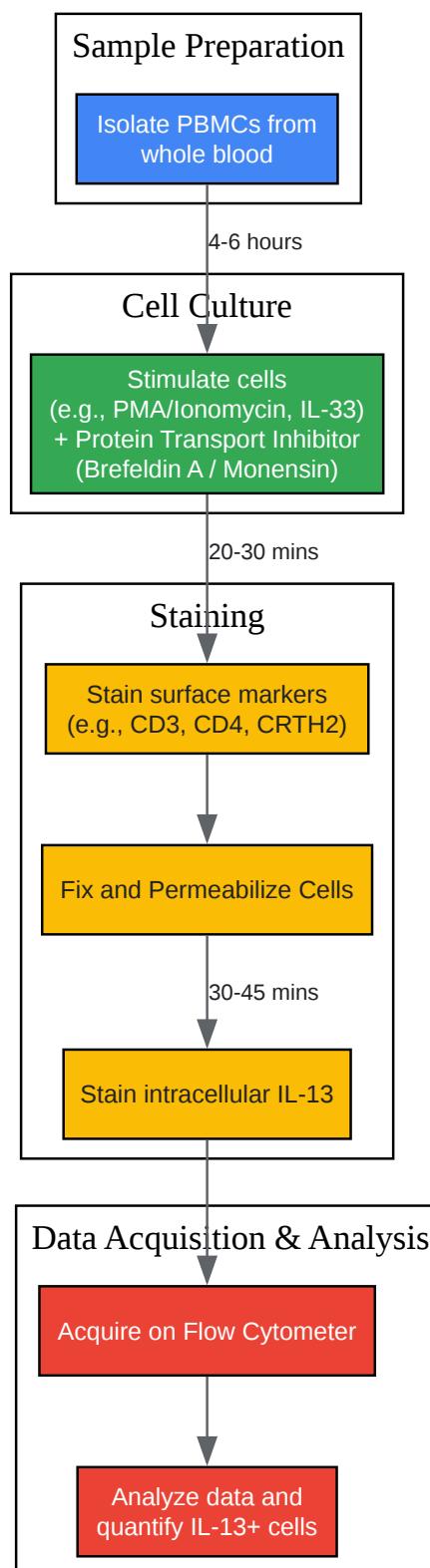
IL-13 is produced by a variety of immune cells from both the innate and adaptive immune systems. The primary sources include:

- T Helper 2 (Th2) Cells: A subset of CD4+ T cells that are major drivers of humoral immunity and are critical in allergic inflammation and response to extracellular parasites.<sup>[2]</sup>
- Group 2 Innate Lymphoid Cells (ILC2s): These cells are the innate counterpart to Th2 cells and are potent early sources of type 2 cytokines, including IL-13, in response to alarmins like IL-25, IL-33, and TSLP.<sup>[1][3]</sup>

- Mast Cells and Basophils: These cells are key players in allergic reactions and can be stimulated to produce IL-13 through IgE cross-linking or by cytokines such as IL-33 and IL-3. [1][4]
- Eosinophils: Traditionally viewed as effector cells, eosinophils can also produce IL-13, contributing to the inflammatory environment.[1]
- Natural Killer T (NKT) Cells and Natural Killer (NK) Cells: Certain subsets of these innate-like lymphocytes have been shown to produce IL-13 upon activation.[1][5]
- B Cells: Under certain conditions, such as CD40 engagement, B cells can also contribute to IL-13 production.[1]

## Experimental Design and Workflow

The identification of IL-13-producing cells by flow cytometry involves a multi-step process. The general workflow includes cell stimulation, inhibition of protein transport, staining of cell surface markers, followed by fixation, permeabilization, and intracellular staining for IL-13.



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**Caption:** Experimental workflow for intracellular IL-13 staining.

## Detailed Protocols

### Protocol 1: Identification of IL-13 in Human T Cells

This protocol is designed for the detection of IL-13 in CD4+ T helper cell subsets from human Peripheral Blood Mononuclear Cells (PBMCs).

#### Materials:

- Human PBMCs
- Complete RPMI-1640 medium
- PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
- Brefeldin A
- FACS Buffer (PBS with 2% FBS)
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies (see Table 1)

#### Procedure:

- Cell Stimulation:
  - Resuspend PBMCs at  $1-2 \times 10^6$  cells/mL in complete RPMI medium.[\[1\]](#)
  - Stimulate cells with PMA (50 ng/mL) and Ionomycin (1  $\mu$ g/mL) for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.[\[1\]](#)[\[6\]](#)
  - Add Brefeldin A (at the manufacturer's recommended concentration) for the final 4 hours of incubation to block cytokine secretion.[\[7\]](#)
- Surface Marker Staining:
  - Wash the cells twice with FACS buffer.

- Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CRTH2) for 20-30 minutes at 4°C in the dark.[[1](#)][[6](#)]
- Wash cells twice with FACS buffer.
- Fixation and Permeabilization:
  - Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.[[1](#)]
  - Wash the cells and then resuspend in permeabilization buffer.[[1](#)]
- Intracellular Staining:
  - Add the fluorescently labeled anti-IL-13 antibody to the permeabilized cells.[[1](#)]
  - Incubate for 30-45 minutes at room temperature in the dark.[[1](#)][[6](#)]
  - Wash cells twice with permeabilization buffer.[[1](#)]
- Flow Cytometry Analysis:
  - Resuspend cells in FACS buffer for analysis on a flow cytometer.[[1](#)]
  - Gate on the cell population of interest based on forward and side scatter, followed by specific surface markers to identify the frequency of IL-13-producing cells.[[1](#)]

## Protocol 2: Identification of IL-13 in Human ILC2s

This protocol is tailored for the detection of IL-13 in the rarer population of Group 2 Innate Lymphoid Cells.

### Materials:

- Human PBMCs or tissue-derived single-cell suspensions
- Complete RPMI-1640 medium
- Recombinant Human IL-25, IL-33, and TSLP

- Brefeldin A
- FACS Buffer
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies (see Table 2)

**Procedure:**

- Cell Stimulation:
  - Resuspend cells at 1-2 x 10<sup>6</sup> cells/mL.
  - Stimulate cells with a cytokine cocktail (e.g., IL-25, IL-33, TSLP at appropriate concentrations) for 18-24 hours.
  - Add Brefeldin A for the final 4-6 hours of incubation.
- Surface Marker Staining:
  - Wash cells and stain with a lineage cocktail (e.g., anti-CD3, CD14, CD16, CD19, CD20, CD56) to exclude mature hematopoietic cells.
  - Stain with antibodies against ILC2 markers (e.g., CD127, CRTH2, CD161). Incubate for 20-30 minutes at 4°C.
  - Wash cells twice with FACS buffer.
- Fixation, Permeabilization, and Intracellular Staining:
  - Follow steps 3 and 4 from Protocol 1.
- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer.
  - First, gate on lymphocytes, then singlets, then live cells.

- Gate on Lineage-negative cells.
- From the Lin- population, identify ILC2s based on the expression of CD127 and CRTH2.[\[8\]](#)
- Finally, quantify the percentage of IL-13+ cells within the ILC2 gate.

## Data Presentation and Antibody Panels

Quantitative data, such as the percentage of IL-13+ cells within a specific population, should be clearly presented. Below are example antibody panels for identifying IL-13 producing T cells and ILC2s.

Table 1: Example Antibody Panel for IL-13+ T Cells

Marker	Fluorochrome	Purpose
<b>Live/Dead Stain</b>	<b>e.g., Zombie Aqua</b>	<b>Viability</b>
CD3	e.g., APC-Cy7	T Cell Identification
CD4	e.g., BV786	T Helper Cell Identification
CRTH2	e.g., PE-Cy7	Th2/ILC2 Marker
CCR4	e.g., BV605	Th2 Marker <a href="#">[2]</a>
CD8	e.g., AF700	Cytotoxic T Cell Exclusion

| IL-13 | e.g., PE | Intracellular Cytokine |

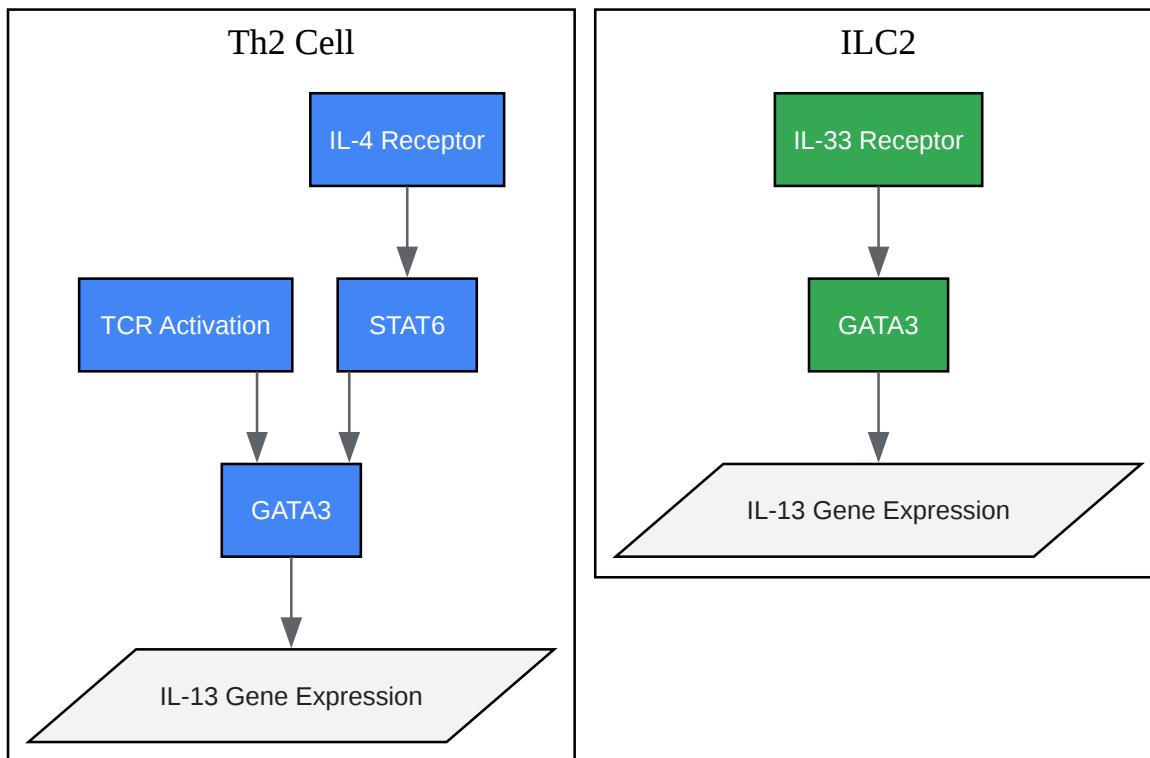
Table 2: Example Antibody Panel for IL-13+ ILC2s

Marker	Fluorochrome	Purpose
<b>Live/Dead Stain</b>	e.g., Zombie Aqua	<b>Viability</b>
Lineage Cocktail  (CD3, CD14, CD16, CD19, CD20, CD56)	e.g., FITC	Exclusion of mature lineages
CD45	e.g., APC-Cy7	Hematopoietic Cell Marker
CD127 (IL-7R $\alpha$ )	e.g., PE-Cy7	ILC Marker[9]
CRTH2	e.g., BV605	ILC2 Marker[3]
CD161	e.g., PerCP-Cy5.5	ILC Marker[3]

| IL-13 | e.g., PE | Intracellular Cytokine |

## Signaling Pathways in IL-13 Production

The production of IL-13 is tightly regulated by specific signaling pathways that are initiated by extracellular stimuli. In Th2 cells, T cell receptor (TCR) activation and co-stimulation, along with the presence of IL-4, are critical. This leads to the activation of the transcription factors GATA3 and STAT6, which are master regulators of Th2 differentiation and IL-13 gene expression.[2] In ILC2s, cytokines like IL-33 activate pathways leading to the production of GATA3, which is also essential for their function and IL-13 synthesis.[3]



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**Caption:** Simplified signaling pathways to IL-13 production.

## Conclusion

The protocols and information provided here offer a comprehensive guide for the reliable identification and quantification of **human IL-13**-producing cells using flow cytometry. Careful sample preparation, appropriate stimulation conditions, and a well-designed antibody panel are essential for obtaining accurate and reproducible results. This methodology is invaluable for basic research into type 2 immunity and for the clinical development of therapeutics targeting IL-13-mediated diseases.

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